molecular formula C8H6F3N3 B14904495 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine CAS No. 1804174-58-0

7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B14904495
CAS No.: 1804174-58-0
M. Wt: 201.15 g/mol
InChI Key: UKUXVNQIUNIXFK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine typically involves the introduction of the trifluoromethyl group into the benzimidazole core. One common method is the reaction of 4,5-diamino-2-(trifluoromethyl)benzoic acid with formic acid under reflux conditions. This reaction leads to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzimidazole
  • 4-(Trifluoromethyl)benzimidazole
  • 5-(Trifluoromethyl)benzimidazole

Uniqueness

7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is unique due to the position of the trifluoromethyl group on the benzimidazole ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to other trifluoromethylated benzimidazole derivatives .

Properties

CAS No.

1804174-58-0

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

7-(trifluoromethyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(12)2-6-7(5)14-3-13-6/h1-3H,12H2,(H,13,14)

InChI Key

UKUXVNQIUNIXFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)N

Origin of Product

United States

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